1-(Ethylamino)cyclohexanecarbonitrile

Description

Contextualization of Alpha-Aminonitriles in Contemporary Organic Chemistry

Alpha-aminonitriles are a significant class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. Their prominence in contemporary organic chemistry stems from their versatility as synthetic intermediates. organic-chemistry.org The classic Strecker reaction, first reported in 1850, is a well-established method for synthesizing α-aminonitriles from a carbonyl compound, an amine, and a cyanide source. mdpi.comnih.gov This reaction and its modern variations underscore the enduring importance of α-aminonitriles in synthetic strategies. mdpi.com

The synthetic utility of α-aminonitriles is broad, serving as precursors to a wide array of more complex molecules. nih.gov Notably, they are key intermediates in the synthesis of α-amino acids, the fundamental building blocks of proteins. organic-chemistry.orgmdpi.com Hydrolysis of the nitrile group in an α-aminonitrile directly yields an α-amino acid, a transformation of significant interest for both laboratory and industrial applications. organic-chemistry.orgnih.gov Beyond amino acids, α-aminonitriles are also used in the preparation of various nitrogen-containing heterocycles, diamines, and amides, which are structural motifs found in many biologically active compounds and pharmaceuticals. nih.govbeilstein-journals.org

Modern organic synthesis has seen the development of numerous methods for the preparation of α-aminonitriles, including asymmetric variations of the Strecker reaction to produce enantiomerically enriched products. mdpi.com Research in this area also focuses on developing more environmentally benign and efficient catalytic systems, such as the use of organocatalysts and carrying out reactions in water. mdpi.comnih.gov The ongoing investigation into the synthesis and application of α-aminonitriles highlights their central role in the construction of complex molecular architectures. mdpi.comorganic-chemistry.org

Significance of 1-(Ethylamino)cyclohexanecarbonitrile as a Synthetic Intermediate

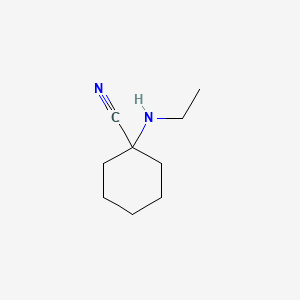

This compound, with the chemical formula C9H16N2, is a specific example of an α-aminonitrile that serves as a valuable synthetic intermediate. chembk.comechemi.com Its structure, featuring a cyclohexane (B81311) ring, an ethylamino group, and a nitrile group all attached to the same carbon, provides a scaffold for the synthesis of more complex molecules.

The primary significance of this compound lies in its potential to be converted into other functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open pathways to a variety of derivatives with potential applications in medicinal chemistry and materials science.

While specific, large-scale industrial applications of this compound are not widely documented in publicly available literature, its role as a building block is evident from its inclusion in chemical supplier catalogs for early discovery research. sigmaaldrich.comsigmaaldrich.com The compound is typically synthesized through a Strecker-type reaction involving cyclohexanone (B45756), ethylamine (B1201723), and a cyanide source.

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound and related α-aminonitriles has generally followed several key trajectories. A significant portion of research has been dedicated to the development of efficient and environmentally friendly synthetic methods for this class of compounds. This includes the exploration of various catalysts, reaction conditions, and non-toxic cyanide sources. nih.govrsc.org

Another major research avenue is the exploration of the synthetic utility of α-aminonitriles as intermediates. For instance, studies have focused on the transformation of the nitrile and amino groups into other functionalities to create diverse molecular scaffolds. This is particularly relevant in the field of medicinal chemistry, where the development of novel molecular entities is a constant pursuit.

Furthermore, research has also been directed towards the synthesis and investigation of related cyclohexanecarbonitrile (B123593) derivatives for various applications. For example, the synthesis of 1,1'-azo-bis-1-cyclohexanenitrile, a related compound, has been explored as a polymerization initiator. orgsyn.orgnih.gov While not directly involving this compound, this research highlights the broader interest in the chemical space of substituted cyclohexanecarbonitriles.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C9H16N2 chembk.comechemi.com |

| Molecular Weight | 152.24 g/mol chembk.comechemi.com |

| CAS Number | 22912-24-9 echemi.comsigmaaldrich.com |

| Boiling Point | 70-71 °C at 1.2 Torr chembk.com |

| Density | 0.94±0.1 g/cm³ (Predicted) chembk.com |

| pKa | 5.16±0.20 (Predicted) chembk.com |

| XLogP3 | 1.6 uni.lu |

| Topological Polar Surface Area | 35.8 Ų echemi.com |

Classical Strecker Reaction Pathways

The most direct and classical approach for synthesizing this compound is the Strecker synthesis. wikipedia.org This versatile, multi-component reaction combines a ketone, an amine, and a cyanide source to form the target α-aminonitrile. masterorganicchemistry.com For the specific synthesis of this compound, the reactants are cyclohexanone, ethylamine, and a cyanide, such as hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN). masterorganicchemistry.com

The mechanism of the Strecker synthesis is a two-stage process that begins with the formation of an α-aminonitrile and can be followed by hydrolysis to an amino acid. masterorganicchemistry.com

The first stage involves the reaction of cyclohexanone with ethylamine. The carbonyl oxygen of cyclohexanone is first protonated, typically by a mild acid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The ethylamine then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org This is followed by a proton exchange and the elimination of a water molecule, resulting in the formation of a key intermediate: an N-ethylcyclohexyl iminium ion. wikipedia.orgnrochemistry.com

In the subsequent step, a cyanide ion (CN⁻), supplied by HCN or a cyanide salt, performs a nucleophilic attack on the carbon atom of the iminium ion. wikipedia.orgnrochemistry.com This attack forms a new carbon-carbon bond and neutralizes the positive charge on the nitrogen, yielding the final α-aminonitrile product, this compound. masterorganicchemistry.com

Reaction Pathway Summary:

Iminium Ion Formation: Cyclohexanone reacts with ethylamine to form an iminium ion intermediate with the loss of water. nrochemistry.com

Cyanide Addition: The cyanide ion attacks the iminium ion carbon. organic-chemistry.org

Product Formation: The reaction yields the stable α-aminonitrile, this compound.

The efficiency of the Strecker synthesis is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of this compound while minimizing the formation of by-products. Key variables include the choice of cyanide source, solvent, temperature, and catalysts.

To avoid the handling of highly toxic hydrogen cyanide, cyanide salts like KCN or NaCN are often used in buffered aqueous media. nrochemistry.com The reaction is typically promoted by acid, which is necessary for the initial condensation step and for generating HCN in situ from cyanide salts. organic-chemistry.org

Recent advancements have explored various catalytic systems to improve the reaction's efficiency and selectivity. For instance, the use of supramolecular catalysts like β-Cyclodextrin in water under neutral conditions has been reported to effectively promote Strecker reactions. organic-chemistry.org Other approaches include solvent-free syntheses and the use of catalysts such as Montmorillonite KSF clay, which can facilitate one-pot synthesis of α-aminonitriles with high yields. organic-chemistry.org

| Parameter | Condition/Reagent | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Cyanide Source | KCN or NaCN with mild acid | Safer alternative to HCN gas; in situ generation of HCN drives the reaction. | organic-chemistry.orgnrochemistry.com |

| Solvent | Water, Methanol, or Solvent-Free | Aqueous media are common. Solvent-free conditions can lead to improved yields and simpler work-up. | organic-chemistry.orgnrochemistry.com |

| Catalyst | β-Cyclodextrin, Montmorillonite KSF clay | Can increase reaction rates and yields under milder conditions. | organic-chemistry.org |

| Temperature | 0 °C to room temperature | Lower temperatures can help control exothermicity and improve selectivity. | nrochemistry.com |

Advanced Synthetic Strategies for Derivatization

This compound is a versatile intermediate that can be readily converted into a variety of other compounds through reactions targeting its amino and nitrile functionalities.

The secondary amine in this compound can undergo acylation to form N-acyl derivatives. This reaction involves treating the aminonitrile with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. The regioselectivity of acylation depends on the reaction conditions and the reactivity of the reagents. arkat-usa.org The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

| Acylating Agent | Product | General Reaction Conditions |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | 1-(N-Ethylacetamido)cyclohexanecarbonitrile | Inert solvent, presence of a non-nucleophilic base (e.g., pyridine, triethylamine). |

| Acetic Anhydride ((CH₃CO)₂O) | 1-(N-Ethylacetamido)cyclohexanecarbonitrile | Often requires heating or a catalyst. |

The nitrile group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid group (-COOH), yielding 1-(Ethylamino)cyclohexanecarboxylic acid. savemyexams.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.org The nitrogen atom is protonated, making the carbon atom more susceptible to nucleophilic attack by water. The final products are the carboxylic acid and an ammonium salt. savemyexams.com

Alkaline Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (NaOH). libretexts.org The hydroxide ion directly attacks the nitrile carbon. This process initially forms a carboxylate salt and ammonia. savemyexams.com A subsequent acidification step is required to protonate the carboxylate and obtain the free carboxylic acid. savemyexams.com

The secondary amine of this compound can also function as a nucleophile in substitution reactions. nih.gov In a typical SN2 reaction, the amine attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group. youtube.com This reaction results in the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. The success of this reaction depends on factors such as minimizing steric hindrance at the electrophilic carbon and the strength of the nucleophile. youtube.com

| Reactant | Product | Reaction Type |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-(Ethyl(methyl)amino)cyclohexanecarbonitrile | SN2 N-Alkylation |

| Benzyl Bromide (C₆H₅CH₂Br) | 1-(Benzyl(ethyl)amino)cyclohexanecarbonitrile | SN2 N-Alkylation |

An in-depth examination of the synthetic methodologies for this compound reveals a landscape of both traditional and modern chemical strategies. This article focuses on specific synthetic pathways and the incorporation of sustainable practices in its production, adhering to a structured analysis of Grignard reagent applications, green chemistry principles, and modern catalytic methods.

Structure

3D Structure

Properties

CAS No. |

22912-24-9 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

1-(ethylamino)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C9H16N2/c1-2-11-9(8-10)6-4-3-5-7-9/h11H,2-7H2,1H3 |

InChI Key |

FVHNIWSSACDLBF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CCCCC1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Ethylamino Cyclohexanecarbonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations, including reduction to amines and participation in the formation of cyclic structures.

The reduction of the nitrile group in 1-(Ethylamino)cyclohexanecarbonitrile is a fundamental transformation that converts the cyano group into a primary aminomethyl group, yielding diamine derivatives. This conversion can be achieved through several established methods.

Catalytic hydrogenation is a common method for nitrile reduction. commonorganicchemistry.com This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. commonorganicchemistry.comchemguide.co.ukyoutube.com The reaction conditions, including temperature and pressure, can be adjusted depending on the chosen catalyst. chemguide.co.uk A potential side reaction during catalytic hydrogenation is the formation of secondary and tertiary amines, which can sometimes be minimized by the addition of ammonia. commonorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of converting nitriles to primary amines. commonorganicchemistry.comchemguide.co.ukyoutube.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the amine. chemguide.co.ukyoutube.com Unlike some other hydrides, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. youtube.com Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) and borane (B79455) dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for this transformation. commonorganicchemistry.com

| Reduction Method | Reagents & Conditions | Product Type | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni catalyst; elevated temperature and pressure | Primary Amine | Can produce secondary and tertiary amine byproducts. commonorganicchemistry.comchemguide.co.uk |

| Hydride Reduction | 1) LiAlH₄ in ether/THF 2) H₂O workup | Primary Amine | A strong and effective reducing agent for nitriles. commonorganicchemistry.comyoutube.com |

| Borane Reduction | BH₃-THF or BH₃-SMe₂ in THF, with heating | Primary Amine | BH₃-SMe₂ is more stable than BH₃-THF. commonorganicchemistry.com |

The nitrile group of this compound can act as a building block in the synthesis of various heterocyclic compounds. google.com Nitriles are versatile precursors for creating nitrogen-containing rings, which are significant scaffolds in many biologically active molecules. beilstein-journals.orgresearchgate.net

For instance, α-aminonitriles can undergo reactions to form imidazole (B134444) derivatives or participate in multicomponent reactions to yield highly substituted pyridines. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic example of nitrile cyclization to form cyclic ketones after hydrolysis. While not directly applicable to a mononitrile, related intramolecular cyclizations where the nitrile reacts with another functional group within the molecule are plausible under specific conditions. Furthermore, nitriles can react with other reagents, such as isothiocyanates or malononitrile (B47326), to construct pyridinethiones, which are themselves precursors to fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net The synthesis of N-heteroalkyl-N′-tosylpiperazines through one-pot cyclization methods highlights the utility of amines in forming six-membered rings. organic-chemistry.org

| Reaction Type | Reactants/Conditions | Heterocyclic Product | Reference Principle |

| Pyridine Synthesis | Reaction with malononitrile followed by treatment with H₂S or isothiocyanates. | Pyridinethiones | Can be further cyclized to form bicyclic systems. researchgate.net |

| Fused Pyrimidine Synthesis | Reaction of pyridinethione intermediates with various reagents. | Pyrido[2,3-d]pyrimidines | Demonstrates the use of nitrile-derived heterocycles as synthons. researchgate.net |

| Piperazine Synthesis | One-pot cyclization of amines with tosylbis(2-(tosyloxy)ethyl)amine. | N-substituted piperazines | Illustrates cyclization involving an amine functionality. organic-chemistry.org |

Reactivity of the Secondary Amine Group

The secondary ethylamino group provides another reactive center in the molecule, primarily for nucleophilic attack and substitution reactions.

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. This reaction converts the secondary amine into a tertiary amine. The process involves treating the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate, often in the presence of a base to neutralize the acid formed during the reaction. In some procedures, secondary amines themselves can act as catalytic mediators in the alkylation of sp³ centers adjacent to nitriles, for example, in reactions involving Grignard reagents and alkyl halides. google.comresearchgate.net

| Reaction | Reagent | Product | Significance |

| N-Alkylation | Alkyl Halide (R-X) | 1-(N-Alkyl-N-ethylamino)cyclohexanecarbonitrile | Formation of a tertiary amine derivative. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | 1-(N-Alkyl-N-ethylamino)cyclohexanecarbonitrile | Alternative route to tertiary amines. |

Transamination is a broad term for reactions involving the transfer of an amino group. While classically defined in biochemistry as the enzyme-catalyzed transfer of an amino group from an amino acid to an α-keto acid, libretexts.orglibretexts.org related non-enzymatic processes exist in synthetic chemistry. wikipedia.org A non-enzymatic transamination can involve the nucleophilic substitution of one amine on another. wikipedia.org For a compound like this compound, this could potentially refer to a reaction where the ethylamino group is displaced by another amine under specific conditions, such as with the use of a catalyst like Raney nickel. wikipedia.org Such reactions are a part of the broader field of amino acid degradation and synthesis, where aminotransferases play a key role in shuttling amino groups between molecules. libretexts.orgnih.gov

Radical Reactions and Polymerization Chemistry

The involvement of this compound in radical chemistry is plausible, given the known behavior of related nitrile compounds. Nitriles can be involved in radical reactions, and certain derivatives of cyclohexanecarbonitrile (B123593) are used as radical initiators. researchgate.net For example, 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN) is a well-known azo initiator that decomposes upon heating to generate cyanocyclohexyl radicals, which can then initiate polymerization. rsc.org

While this compound itself is not a standard initiator, its core structure is part of molecules used in radical chemistry. Radical reactions often involve initiators like azobisisobutyronitrile (AIBN) that produce radicals upon decomposition. uchicago.edulibretexts.org These radicals can then participate in chain reactions. The nitrile group can stabilize an adjacent radical, making radical formation at the α-carbon a potential pathway. Furthermore, compounds containing nitrile functionalities, such as acrylonitrile, are important monomers in free-radical polymerization to produce commercially significant polymers. researchgate.net The presence of both a nitrile and an amine group could lead to complex behavior in radical-initiated polymerization processes, potentially influencing the reaction mechanism or the properties of the resulting polymer.

| Process | Context/Example | Relevance |

| Radical Initiation | 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) decomposes to form radicals. rsc.org | The cyclohexanecarbonitrile moiety is a key component of common radical initiators. |

| Polymerization | Acrylonitrile is polymerized via free-radical mechanisms. researchgate.net | Demonstrates the ability of nitrile groups to participate in polymerization. |

| Radical Cyclization | Radical intermediates can be generated photochemically or via redox catalysis for cyclization reactions. rsc.org | The carbon skeleton could potentially undergo intramolecular radical cyclization under specific conditions. |

Role as a Precursor in Radical-Induced Processes

There is no available research to support the role of this compound as a precursor that undergoes radical-induced processes to generate specific reactive species.

Applications in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

No literature has been found that describes the use of this compound in RAFT polymerization. Consequently, there is no information on its potential mechanism of chain transfer or its use in the synthesis of macromolecular architectures via this method.

Mechanism of Chain Transfer in RAFT Processes

Due to the absence of this compound in RAFT polymerization literature, a description of its chain transfer mechanism in such processes cannot be provided.

Synthesis of Macromolecular Architectures via RAFT

There are no documented examples or research findings on the synthesis of specific macromolecular architectures using this compound as a component in a RAFT polymerization system.

In light of the lack of specific data for the requested compound within the specified contexts, it is not possible to generate the detailed, informative, and scientifically accurate article as per the instructions. The provided outline is centered on chemical behaviors and applications that are not documented for this compound in the current body of scientific knowledge.

General Principles of RAFT Polymerization

For informational purposes, a brief, general overview of RAFT polymerization is provided below. It is crucial to note that this information does not specifically involve this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization by reversibly deactivating propagating polymer chains.

The general mechanism involves a series of addition-fragmentation equilibria where the RAFT agent reacts with a propagating radical to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This rapid exchange between active and dormant states ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization process.

RAFT polymerization is widely used to create complex macromolecular structures such as:

Block copolymers: Composed of two or more different monomer units linked in a linear sequence.

Star polymers: Multiple polymer chains radiating from a central core.

Graft copolymers: A main polymer chain with one or more side chains of a different polymer.

The choice of RAFT agent is critical and depends on the specific monomers being polymerized. Common classes of RAFT agents include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 1-(Ethylamino)cyclohexanecarbonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the various proton environments within the molecule. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons of the cyclohexyl ring would likely appear as a complex multiplet in the aliphatic region of the spectrum. The proton attached to the nitrogen (NH) would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C≡N | ~120 |

| C (quaternary) | ~55 |

| CH₂ (cyclohexyl) | 20-40 |

| CH₂ (ethyl) | ~40 |

| CH₃ (ethyl) | ~15 |

Note: These are estimated values and may differ from experimental results.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in this compound. Both methods probe the vibrational modes of molecules, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The FTIR spectrum of this compound would be expected to show a characteristic absorption band for the nitrile group (C≡N) in the region of 2220-2260 cm⁻¹. The N-H stretching vibration of the secondary amine would typically appear as a medium-intensity band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the ethyl and cyclohexyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-N stretching vibration would likely be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Raman spectroscopy offers complementary information. The nitrile stretch is often a strong and sharp band in the Raman spectrum, providing a clear marker for this functional group. The symmetric C-C stretching vibrations of the cyclohexane (B81311) ring, which might be weak in the FTIR spectrum, can be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220-2260 | FTIR, Raman |

| Secondary Amine (N-H) | Stretching | 3300-3500 | FTIR |

| Alkyl (C-H) | Stretching | 2850-3000 | FTIR, Raman |

| C-N | Stretching | 1000-1350 | FTIR |

Note: These are general ranges and the exact peak positions can vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns. When the molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion of this compound has an odd molecular weight due to the presence of two nitrogen atoms, a principle known as the Nitrogen Rule. labrulez.com Subsequent fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. labrulez.com For this compound, this could lead to the loss of an ethyl radical or a portion of the cyclohexane ring. The fragmentation of the cyclohexane ring itself can produce a series of characteristic ions separated by 14 mass units (corresponding to CH₂ groups).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Possible Fragment |

|---|---|---|

| [M+H]⁺ | 153.13863 | Protonated molecular ion |

| [M+Na]⁺ | 175.12057 | Sodium adduct of the molecule |

Note: This data is based on computational predictions and may not reflect all experimentally observed fragments.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for quantifying its purity.

Gas Chromatography (GC) Method Development for Nitrile Compounds

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like this compound. The development of a robust GC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

For the analysis of amines, which can exhibit peak tailing on standard non-polar columns, a polar or a base-deactivated column is often preferred. A common choice would be a column with a polyethylene (B3416737) glycol (wax) stationary phase or a specially designed amine-specific column. The injector and detector temperatures, as well as the oven temperature program, must be carefully controlled to ensure efficient volatilization without thermal degradation of the analyte. A flame ionization detector (FID) is commonly used for the quantification of organic compounds like aminonitriles. In some cases, derivatization of the amine group, for instance, with a trifluoroacetyl group, can improve chromatographic performance and sensitivity. sigmaaldrich.com

A typical GC method for a related compound, cyclohexylamine, involves direct aqueous injection onto a packed column, demonstrating the feasibility of analyzing such compounds without extensive sample preparation. labrulez.com

Liquid Chromatography (HPLC) Applications in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of pharmaceutical compounds, including this compound. HPLC is particularly useful for non-volatile or thermally labile compounds and can be adapted for a wide range of polarities.

For the analysis of this compound, a reversed-phase HPLC method would be a common starting point. This would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer would be a critical parameter to control the ionization state of the amino group and thus its retention on the column. Detection is typically achieved using a UV detector, as the nitrile and amino functionalities may provide some UV absorbance.

Method validation according to regulatory guidelines would be necessary to ensure the method is accurate, precise, linear, and specific for its intended purpose of purity assessment. This would involve analyzing the compound under various stress conditions to demonstrate the method's stability-indicating capabilities. While a specific HPLC method for this compound is not published, methods for other aminonitriles often involve derivatization to enhance detection and separation, for example, using o-phthalaldehyde (B127526) and a chiral thiol for enantiomeric separations. nih.gov

Table 4: General Parameters for HPLC Purity Assessment of Aminonitriles

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C8, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile, methanol) |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 25-40 °C |

Note: These are general parameters and would require optimization for this compound.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for separating and analyzing macromolecules based on their size in solution. youtube.com While GPC is predominantly used for polymer analysis, its principles can be applied to separate and characterize molecules like this compound, particularly in contexts involving polymerization reactions or when it is present in a mixture with larger molecules. wikipedia.orgeag.com

The fundamental principle of GPC involves the differential passage of molecules through a column packed with porous gel beads. chromtech.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. youtube.comchromtech.com Conversely, smaller molecules, such as this compound, can penetrate the pores to varying extents, resulting in a longer retention time. eag.com This separation based on hydrodynamic volume allows for the determination of molecular weight distribution and can be used for sample purification. wikipedia.orgchromtech.com

Modern GPC systems offer a range of capabilities, including the use of various solvents from aqueous to non-polar, and can measure a wide range of molecular weights. eag.com The integration of multiple detectors, such as refractive index, light scattering, and viscometry, enhances the analytical power of GPC, providing detailed information about the molecules being analyzed. eag.commandel.ca

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine two or more analytical methods, provide a multi-dimensional approach to chemical analysis, offering enhanced selectivity and sensitivity. For a compound like this compound, these techniques are invaluable for its identification and quantification, especially within complex mixtures.

GC-MS and LC-MS in Mixture Analysis

The coupling of chromatographic separation techniques with mass spectrometry (MS) is a cornerstone of modern analytical chemistry. nih.govmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant for the analysis of this compound. mdpi.com

GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds. chemrxiv.org Given the predicted boiling point of this compound is approximately 257°C, GC-MS represents a viable and powerful analytical tool. epa.gov In this technique, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. sums.ac.ir

LC-MS, on the other hand, is ideal for analyzing a wider range of compounds, including those that are non-volatile or thermally labile. mdpi.com In LC-MS, separation occurs in the liquid phase, and the eluent from the liquid chromatograph is introduced into the mass spectrometer. nih.gov This technique is highly versatile and can be used to analyze this compound in various sample matrices. spectroscopyonline.com The combination of both GC-MS and LC-MS provides a comprehensive analytical toolkit, as some metabolites or compounds may only be detectable by one of the two techniques. nih.gov

The primary advantage of these hyphenated methods is their ability to separate complex mixtures and provide structural information simultaneously, which is crucial for unambiguous compound identification and quantification. nih.govmdpi.com

Validation and Performance Metrics of Analytical Protocols

The validation of analytical methods is a critical process that ensures the reliability, consistency, and accuracy of analytical data. wjarr.com For this compound, any quantitative analytical method must undergo rigorous validation to demonstrate its suitability for its intended purpose. demarcheiso17025.com

Evaluation of Detection and Quantitation Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. wjarr.comresearchgate.net

These limits are typically determined by analyzing samples with known low concentrations of the analyte and evaluating the signal-to-noise ratio. wjarr.com A commonly accepted signal-to-noise ratio for LOD is 3:1, and for LOQ is 10:1. wjarr.com For instance, in a study validating a method for sotagliflozin, the LOD and LOQ were found to be 0.12 µg/mL and 0.4 µg/mL, respectively. researcher.life Similarly, another method reported an LOD of 0.405 µg/mL and an LOQ of 1.351 µg/mL for alpha arbutin. researchgate.net The determination of these values is essential for trace analysis and for defining the lower limits of a method's linear range. demarcheiso17025.com

| Parameter | Typical Signal-to-Noise Ratio | Description |

| Limit of Detection (LOD) | 3:1 | The lowest analyte concentration that can be reliably detected. |

| Limit of Quantitation (LOQ) | 10:1 | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. |

Assessment of Accuracy, Precision, and Reproducibility

Accuracy, precision, and reproducibility are key indicators of an analytical method's performance. nih.gov

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. gavinpublishers.com For drug substances, a typical accuracy recovery is expected to be within 99-101%. gavinpublishers.com

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). nih.gov An RSD of less than 2% is often considered acceptable for precision. researchgate.netresearcher.life

Reproducibility assesses the precision of a method when it is performed in different laboratories, providing an indication of the method's robustness. nih.gov

The validation process, including the assessment of these parameters, ensures that the analytical method for this compound is reliable and produces data that can be trusted for decision-making in a research or quality control environment. wjarr.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which governs its chemical behavior.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. For 1-(Ethylamino)cyclohexanecarbonitrile, DFT calculations, often employing basis sets such as 6-31G(d,p) or larger, can be used to determine its most stable geometric configuration in the gas phase. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the cyclohexane (B81311) ring are expected to be in the typical range for sp3-hybridized carbons, while the C-CN bond length will reflect the influence of the electron-withdrawing nitrile group. Similarly, the C-N bond length of the ethylamino group and the C-C-N bond angle of the nitrile moiety are key parameters determined through these calculations.

The electronic structure, also obtainable from DFT, describes the distribution of electrons within the molecule. This is often visualized through electron density maps and electrostatic potential maps, which highlight regions of high and low electron density, respectively. These maps are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Value |

| C-CN Bond Length | ~1.47 Å |

| C-N (amino) Bond Length | ~1.46 Å |

| C≡N Bond Length | ~1.15 Å |

| Cyclohexane C-C Bond Lengths | ~1.53 - 1.54 Å |

| C-C-N (nitrile) Bond Angle | ~178° |

| C-N-C (amino) Bond Angle | ~112° |

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the ethylamino group due to the presence of its lone pair of electrons. The LUMO is anticipated to be centered around the antibonding π* orbital of the nitrile group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These are example energy values and the actual values would be determined through quantum chemical calculations.

Conformational Analysis and Stereochemical Insights

The cyclohexane ring in this compound is not planar and exists in various conformations, with the chair conformation being the most stable. The substituents—the ethylamino and nitrile groups—can occupy either axial or equatorial positions on the chair conformer.

Computational conformational analysis can be performed to determine the relative energies of these different conformers. It is generally expected that the conformer with the bulky ethylamino group in the equatorial position will be significantly more stable than the one where it is in the axial position, due to the avoidance of steric hindrance with the axial hydrogens on the ring (1,3-diaxial interactions). The nitrile group, being linear and less sterically demanding, will have a smaller influence on the conformational preference. These energy differences can be quantified using computational methods.

Computational Modeling of Reaction Mechanisms

Theoretical chemistry can also be used to model the pathways of chemical reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Energetics

For any proposed reaction involving this compound, such as its formation via a Strecker-type synthesis or its subsequent transformations, computational methods can be employed to map out the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

Solvent Effects in Theoretical Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects using various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For reactions involving a polar molecule like this compound, the choice of solvent can influence the stability of charged intermediates or polar transition states. Theoretical calculations incorporating solvent effects can provide a more accurate picture of the reaction pathway in a realistic chemical environment, leading to better predictions of reaction rates and outcomes.

Advanced Computational Techniques and Methodologies

To achieve a deeper understanding of the molecular behavior and properties of this compound, advanced computational techniques that build upon fundamental quantum chemistry principles are employed. These methods offer a route to studying complex phenomena such as reaction mechanisms in condensed phases and to rapidly predict properties across a wide range of related chemical structures.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful tool for studying chemical processes in large, complex systems. frontiersin.org This method combines the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. acs.orgrsc.org For a molecule like this compound, a QM/MM approach is particularly well-suited for investigating reaction mechanisms, such as its hydrolysis or its interaction within a biological system like an enzyme active site. frontiersin.orgacs.org

In a hypothetical study of the acid-catalyzed hydrolysis of the nitrile group of this compound, the molecule would be partitioned into two regions. The QM region would typically include the nitrile group and the adjacent ethylamino group, as this is where bond breaking and formation occur. The remainder of the molecule, the cyclohexyl ring, would be treated with a less computationally demanding MM force field. frontiersin.org This partitioning allows for a detailed, quantum mechanical description of the electron rearrangements during the reaction while still accounting for the steric and electrostatic influence of the bulky cyclohexyl group and the surrounding solvent environment. frontiersin.orgnih.gov

The simulation can elucidate the reaction pathway, identify transition states, and calculate the associated energy barriers. acs.orgyoutube.comyoutube.com For instance, the hydrolysis could proceed through a multi-step mechanism involving protonation of the nitrile nitrogen, nucleophilic attack by water, and subsequent tautomerization. A QM/MM simulation can provide the free energy profile for this entire process.

Table 1: Hypothetical Free Energy Profile for the Hydrolysis of this compound via a QM/MM Simulation

| Reaction Step | Description | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| 1 | Protonation of the nitrile nitrogen | 5.2 | -2.5 |

| 2 | Nucleophilic attack by water | 18.7 | 4.3 |

| 3 | Proton transfer and tautomerization | 12.1 | -15.8 |

| Overall | Reactant to Final Product | 18.7 (Rate-determining step) | -14.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of results obtained from QM/MM simulations.

Such studies provide invaluable, atomistic-level insights into the factors controlling the reactivity of the molecule, which are often inaccessible through experimental means alone. nih.govresearchgate.net

Machine Learning Applications in Quantum Chemistry Research

The intersection of machine learning (ML) and quantum chemistry has ushered in a new era of molecular science, enabling the rapid and accurate prediction of chemical properties without the need for computationally expensive quantum calculations for every new molecule. nih.govmdpi.com ML models can be trained on large datasets of quantum chemical calculations to learn the complex relationships between a molecule's structure and its properties. nih.govresearchgate.net

For a class of compounds like substituted cyclohexanecarbonitriles, an ML model could be developed to predict a range of properties, such as aqueous solubility, reaction rate constants, or toxicological endpoints. nih.govnih.gov A common application is in predictive toxicology, where ML models can screen large virtual libraries of compounds to identify potentially harmful molecules early in a discovery pipeline. gjesm.netfrontiersin.org

To develop such a model for this compound and its analogs, a dataset would first be generated by performing high-level quantum chemistry calculations for a diverse set of related molecules. For each molecule, a set of numerical descriptors (features) representing its structure—such as atom counts, bond types, or more complex topological indices—would be calculated. The ML algorithm then learns a mapping from these descriptors to the target property (e.g., toxicity). mdpi.comnih.gov

Table 2: Hypothetical Performance of Various Machine Learning Models in Predicting Acute Oral Toxicity of Cyclohexanecarbonitrile (B123593) Derivatives

| Machine Learning Algorithm | Accuracy | Precision | Recall | F1-Score |

| Random Forest (RF) | 0.92 | 0.93 | 0.91 | 0.92 |

| Support Vector Machine (SVM) | 0.89 | 0.90 | 0.88 | 0.89 |

| Gradient Boosting (GB) | 0.91 | 0.92 | 0.90 | 0.91 |

| Artificial Neural Network (ANN) | 0.90 | 0.91 | 0.89 | 0.90 |

Note: The data presented in this table is hypothetical and for illustrative purposes. The performance metrics are standard in classification tasks, where a value closer to 1.0 indicates better performance.

Once trained, these models can make predictions for new, unseen molecules, like novel derivatives of this compound, in a fraction of a second. ucdavis.eduugent.be This high-throughput screening capability accelerates the discovery of new compounds with desired properties while minimizing the need for extensive laboratory synthesis and testing. nih.gov

Environmental Fate and Degradation Pathways

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is expected to be a primary pathway for the environmental breakdown of 1-(Ethylamino)cyclohexanecarbonitrile. The degradation will likely involve enzymatic attacks on the nitrile and the ethylamino functional groups.

Microbial Metabolism and Biodegradation Pathways

The biodegradation of this compound is hypothesized to proceed through two main initial pathways, based on the metabolism of similar compounds:

Nitrile Group Metabolism: Microorganisms possess enzymes capable of transforming nitriles. Nitrilases can hydrolyze the nitrile group directly to a carboxylic acid (1-(ethylamino)cyclohexanecarboxylic acid) and ammonia. Alternatively, a two-step enzymatic process involving nitrile hydratase can convert the nitrile to an amide (1-(ethylamino)cyclohexanecarboxamide), which is then hydrolyzed to the carboxylic acid by an amidase.

Ethylamino Group Metabolism: The ethylamino group can be a target for microbial degradation. Studies on the biodegradation of cyclohexylamine have shown that deamination to form cyclohexanone (B45756) is a key step. nih.govsci-hub.ru By analogy, this compound could undergo deamination to yield cyclohexanone-1-carbonitrile. This process would release ethylamine (B1201723). Following the formation of a ketone, further degradation often proceeds via ring cleavage. For instance, some bacteria degrade cyclohexylamine via cyclohexanone, which is then converted to adipate. nih.gov

Enzyme-Catalyzed Transformations

The key enzymatic reactions involved in the biodegradation of this compound are expected to be catalyzed by the following enzyme classes:

Nitrilases: These enzymes would catalyze the direct hydrolysis of the nitrile group to a carboxylic acid.

Nitrile Hydratases and Amidases: This enzyme system would work in tandem to first hydrate the nitrile to an amide and then hydrolyze the amide to a carboxylic acid.

Amine Oxidases/Dehydrogenases: These enzymes are likely responsible for the initial attack on the ethylamino group, leading to deamination and the formation of a ketone intermediate. nih.gov

Monooxygenases: Following the initial transformations, monooxygenases are often involved in the hydroxylation and subsequent cleavage of the cyclohexane (B81311) ring, a common pathway in the degradation of cyclic compounds. nih.gov

The table below summarizes the potential enzyme-catalyzed transformations.

| Enzyme Class | Substrate Moiety | Immediate Product |

| Nitrilase | Nitrile | Carboxylic acid |

| Nitrile Hydratase | Nitrile | Amide |

| Amidase | Amide | Carboxylic acid |

| Amine Oxidase | Secondary Amine | Ketone + Amine |

| Monooxygenase | Cyclohexane Ring | Hydroxylated Ring |

Identification and Assessment of Transformation Products

Based on the predicted abiotic and biotic degradation pathways, a number of transformation products of this compound can be anticipated. The identification and assessment of these products are crucial for a complete understanding of its environmental impact.

Potential Abiotic Transformation Products:

Hydrolysis: 1-(Ethylamino)cyclohexanecarboxamide and 1-(Ethylamino)cyclohexanecarboxylic acid.

Oxidation: Products resulting from the oxidation of the secondary amine (e.g., hydroxylamines) or the tertiary carbon.

Potential Biotic Transformation Products:

Nitrile metabolism: 1-(Ethylamino)cyclohexanecarboxamide and 1-(Ethylamino)cyclohexanecarboxylic acid.

Deamination: Cyclohexanone-1-carbonitrile and ethylamine.

Ring Cleavage: Following the formation of cyclohexanone or other oxygenated intermediates, further degradation would lead to aliphatic dicarboxylic acids, such as adipic acid, which can then be mineralized to carbon dioxide and water. nih.gov

The following table outlines the potential transformation products and their likely origin.

| Transformation Product | Formation Pathway |

| 1-(Ethylamino)cyclohexanecarboxamide | Hydrolysis (abiotic), Nitrile Hydratase (biotic) |

| 1-(Ethylamino)cyclohexanecarboxylic acid | Hydrolysis (abiotic), Nitrilase or Amidase (biotic) |

| Cyclohexanone-1-carbonitrile | Deamination (biotic) |

| Ethylamine | Deamination (biotic) |

| Adipic acid and other ring-cleavage products | Ring fission following oxidation/deamination (biotic) |

A comprehensive environmental risk assessment of this compound would require experimental studies to confirm these proposed pathways and to quantify the formation and persistence of these transformation products.

Non-Targeted Analytical Approaches for Environmental Contaminants

Traditional targeted analysis in environmental chemistry focuses on identifying and quantifying a predefined list of substances. This approach, while sensitive, is inherently limited as it overlooks any compounds not on the target list, even if they are present in high concentrations or pose a significant toxicological risk. To address this knowledge gap, non-targeted analytical approaches have emerged as powerful tools for identifying unknown or emerging environmental pollutants.

These methods typically utilize high-resolution mass spectrometry (HRMS) to screen environmental samples for all detectable compounds. The resulting data provides a comprehensive chemical fingerprint of a sample, enabling the detection of previously unexpected or unknown substances. This holistic approach is invaluable for characterizing the full spectrum of contaminants in various environmental matrices, including water, soil, and air.

Non-targeted analysis can be instrumental in identifying the transformation products of parent compounds like this compound as it undergoes degradation in the environment. While a powerful exploratory tool, results from non-targeted analysis often have a higher degree of uncertainty regarding the exact structures and concentrations of the detected chemicals compared to targeted methods. Therefore, it often serves as a preliminary step to identify new chemicals of concern, which can then be further studied using more quantitative targeted approaches.

Key Features of Non-Targeted Analysis:

| Feature | Description |

| Comprehensive Screening | Scans for a wide range of chemicals present in a sample, not limited to a predefined list. |

| Identification of Unknowns | Can detect novel contaminants and transformation products that would be missed by targeted methods. |

| High-Resolution Mass Spectrometry (HRMS) | The core technology that enables the detection and tentative identification of a vast number of compounds. |

| Retrospective Analysis | Data can be re-examined at a later date to search for newly identified contaminants without needing to re-analyze the original sample. |

Compound-Specific Isotope Analysis (CSIA) in Degradation Research

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique that offers deep insights into the degradation pathways of organic pollutants. It measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within an individual compound. During chemical and biological degradation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes. This phenomenon, known as the kinetic isotope effect, leads to a predictable change in the isotopic composition of the remaining, undegraded compound.

By tracking these isotopic shifts, CSIA can provide direct evidence of contaminant degradation occurring in the environment, a task that is often challenging using concentration data alone, which can be affected by physical processes like dilution and sorption. This makes CSIA a robust tool for confirming in-situ biodegradation and for elucidating the specific mechanisms of degradation.

The application of CSIA can help differentiate between various degradation pathways (e.g., aerobic vs. anaerobic) and, in some cases, can be used to estimate the extent of degradation. For a compound like this compound, CSIA could potentially be used to determine if it is undergoing natural attenuation in contaminated sites and to understand the biochemical reactions involved in its breakdown.

Applications of CSIA in Degradation Studies:

| Application | Description |

| Confirmation of Degradation | Provides conclusive evidence that a contaminant is being degraded, as opposed to just being diluted or sorbed to sediment. |

| Pathway Elucidation | Different degradation mechanisms can result in unique isotopic fractionation patterns, helping to identify the specific transformation process. |

| Quantification of Degradation | In conjunction with the Rayleigh fractionation model, CSIA can be used to quantify the extent of contaminant degradation. |

| Source Apportionment | Can help distinguish between different sources of a contaminant, as manufacturing processes can impart distinct initial isotopic signatures. |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding

The chemical reactivity of 1-(Ethylamino)cyclohexanecarbonitrile is dictated by the two primary functional groups: the secondary amine and the nitrile. The amine group imparts basic properties and is a site for alkylation, acylation, and other reactions typical of secondary amines. The α-aminonitrile moiety as a whole is a versatile synthon in organic chemistry nih.govrsc.org. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or react with organometallic reagents to form ketones researchgate.net.

From an analytical standpoint, while no specific methods for this compound have been published, general techniques applicable to related compounds would likely be effective. These would include gas chromatography (GC) and high-performance liquid chromatography (HPLC) for separation, coupled with mass spectrometry (MS) for identification and quantification nih.gov. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for structural elucidation.

The metabolism of this compound has not been specifically investigated. However, studies on related cyclohexylamines and aminonitriles provide insights into potential metabolic pathways. The metabolism of cyclohexylamine in humans and various animal species involves hydroxylation of the cyclohexane (B81311) ring and deamination nih.gov. Furthermore, a significant toxicological consideration for aminonitriles is the potential for in vivo release of cyanide nih.gov.

The pharmacological activity of this compound remains uncharacterized. Its structural similarity to arylcyclohexylamines, a class of compounds known to act as N-methyl-D-aspartate (NMDA) receptor antagonists, suggests a potential for neurological activity mdpi.comnih.govresearchgate.net. However, without an aromatic ring, it is unclear if it would retain this activity. Additionally, some α-aminonitriles have been investigated as enzyme inhibitors, but there is no specific data for this compound.

Identification of Unexplored Research Avenues

The significant gaps in the scientific literature for this compound present numerous opportunities for future research. A primary and fundamental area of investigation would be the development and optimization of a reliable and high-yielding synthesis protocol. While the Strecker reaction is the most probable route, a systematic study of reaction conditions, catalysts, and cyanide sources would be of great value researchgate.netnih.govmdpi.com.

A thorough investigation of the chemical reactivity of this compound is warranted. This could include exploring its utility as a building block in the synthesis of novel heterocyclic compounds or as a precursor to other potentially bioactive molecules. The stability of the compound under various conditions (pH, temperature, oxidative stress) also remains to be determined.

The development of validated analytical methods for the detection and quantification of this compound in various matrices, including biological fluids, is a critical unmet need. Such methods would be essential for any future pharmacokinetic, metabolic, or toxicological studies.

The metabolic fate of this compound is a key area for future research. In vitro studies using liver microsomes and hepatocytes from different species, including humans, could elucidate the primary metabolic pathways, identify the cytochrome P450 enzymes involved, and determine the rate and extent of cyanide release nih.govfrontiersin.org. Subsequent in vivo studies in animal models would be necessary to understand the pharmacokinetics and excretion of the parent compound and its metabolites.

A comprehensive pharmacological screening of this compound is a major unexplored avenue. This should include binding assays for a wide range of receptors, with a particular focus on NMDA receptors and other central nervous system targets, given its structural relationship to arylcyclohexylamines. Furthermore, its potential as an enzyme inhibitor should be investigated.

Emerging Methodological Challenges and Opportunities

The study of this compound and similar α-aminonitriles presents both challenges and opportunities that can be addressed with modern methodologies. A significant challenge in the synthesis of α-aminonitriles is the use of highly toxic cyanide reagents. An emerging opportunity lies in the development of greener and safer synthetic methods that utilize less toxic cyanide sources or employ catalytic amounts of cyanide-generating reagents nih.gov. Furthermore, the development of asymmetric synthetic routes to obtain enantiomerically pure forms of chiral α-aminonitriles is a continuing challenge and an area of active research wikipedia.orgacs.org.

In the realm of analytical chemistry, the detection of reactive and potentially unstable metabolites is a significant challenge. The use of high-resolution mass spectrometry and advanced NMR techniques can aid in the identification of transient metabolic intermediates. The development of specific biomarkers of exposure, such as unique metabolites, is crucial for forensic and clinical toxicology nih.gov.

A major challenge in the pharmacological evaluation of aminonitriles is the potential for confounding toxicity due to cyanide release. This necessitates careful experimental design to distinguish between the pharmacological effects of the parent compound and the toxic effects of cyanide. High-throughput screening methods could be employed to rapidly assess the biological activity of this compound against a large panel of targets.

The lack of dedicated research on this compound means that there is a substantial opportunity to contribute new knowledge to the field of medicinal chemistry and toxicology. A multidisciplinary approach, combining synthetic chemistry, analytical chemistry, biochemistry, and pharmacology, will be essential to fully characterize this compound and determine its potential risks and benefits.

Q & A

Q. What are the common synthetic routes for 1-(Ethylamino)cyclohexanecarbonitrile, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclohexanecarbonitrile derivatives can react with ethylamine under basic conditions (e.g., sodium hydride) to introduce the ethylamino group . Key parameters include temperature control (often 60–80°C), anhydrous solvents (e.g., THF or DMF), and stoichiometric ratios favoring excess amine to drive the reaction. Yield optimization may require iterative purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : H NMR will show signals for the cyclohexane ring (δ 1.2–2.0 ppm, multiplet), ethylamino protons (δ 2.5–3.0 ppm), and nitrile carbon (no proton signal). C NMR confirms the nitrile group at ~120 ppm .

- IR : A sharp peak near 2240 cm confirms the nitrile (-C≡N) group. Secondary amine (-NH-) stretches appear at 3300–3500 cm .

- Mass Spectrometry : Molecular ion peaks at m/z 153 (CHN) with fragmentation patterns matching the ethylamino and nitrile substituents .

Q. What safety protocols are critical when handling this compound?

The compound is classified as acutely toxic (Oral Category 4) and a skin sensitizer (Category 1). Researchers must use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/contact. Emergency measures include immediate washing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the nitrile and ethylamino groups in this compound?

The nitrile group participates in nucleophilic additions (e.g., hydrolysis to carboxylic acids) or reductions (e.g., LiAlH to amines). The ethylamino group can undergo alkylation or act a hydrogen-bond donor in catalytic processes. Computational studies (DFT) suggest the nitrile's electron-withdrawing effect stabilizes intermediates during these reactions .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies with targets like GABA receptors or enzymes (e.g., cytochrome P450) can predict binding affinities. For example, analogues with similar structures show anticonvulsant activity in rodent models, suggesting potential CNS applications . QSAR models may correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 75–85% in similar cyclohexanecarbonitrile derivatives) often arise from impurities in starting materials or variations in workup methods. Reproducibility requires strict control of reaction conditions (e.g., moisture exclusion) and validation via HPLC purity assays (>95%) .

Q. What green chemistry approaches are feasible for synthesizing this compound?

Solvent-free reactions or water-mediated systems reduce environmental impact. For example, microwave-assisted synthesis minimizes energy use, while catalytic methods (e.g., using immobilized bases) enhance atom economy . Lifecycle assessments (LCAs) comparing traditional vs. green routes are recommended for scalability .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

The cyclohexane ring’s chair conformation affects solubility and melting point. Substituent orientation (axial vs. equatorial) impacts intermolecular interactions—critical for crystallization and bioavailability. X-ray diffraction or NOESY NMR can elucidate preferred conformations .

Methodological Recommendations

- Analytical Validation : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm for purity assessment .

- Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) before in vivo studies .

- Data Interpretation : Cross-reference spectral data with databases like PubChem or EPA DSSTox to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.